molecular formula C19H16N6O2S B15284537 N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide

N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide

Cat. No.: B15284537
M. Wt: 392.4 g/mol
InChI Key: VERVHQSOFKKYDW-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide is a hybrid heterocyclic molecule featuring a benzothiazole ring fused to a pyrazolone core, further linked to an isonicotinohydrazide moiety via an ethyldiene spacer. This structure integrates pharmacophoric elements associated with antimicrobial, anti-inflammatory, and antitumor activities, as seen in related benzothiazole and pyrazole derivatives .

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H16N6O2S/c1-11(22-23-17(26)13-7-9-20-10-8-13)16-12(2)24-25(18(16)27)19-21-14-5-3-4-6-15(14)28-19/h3-10,24H,1-2H3,(H,23,26)/b22-11+

InChI Key

VERVHQSOFKKYDW-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/NC(=O)C4=CC=NC=C4)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NNC(=O)C4=CC=NC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide typically involves multiple steps:

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Scientific Research Applications

N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Pyrazole Hybrids

The benzothiazole-pyrazolone scaffold in the target compound is structurally analogous to 1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine (), which contains a thiazole-hydrazine framework. Both compounds share:

  • Heterocyclic cores : Benzothiazole/thiazole and pyrazolone/hydrazine moieties.

Key Differences :

  • The target compound’s pyrazolone ring introduces a ketone group, enhancing electrophilicity compared to the simpler hydrazine in .
Triazole and Pyrazole Derivatives

Compounds like 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl) piperazine () and (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine () highlight the prevalence of triazole and pyrazole motifs in drug design.

Structural and Functional Comparisons :

Feature Target Compound Triazole Derivatives ()
Core Heterocycle Benzothiazole-pyrazolone Triazole/imidazole
Linker Ethyldiene-hydrazide Propargyl/piperazine
Bioactivity Predicted antimicrobial/chelator Reported antiparasitic/antimicrobial
Synthesis Method Likely condensation (hydrazide) Click chemistry (CuI-catalyzed )

The target compound’s pyrazolone ring may confer stronger hydrogen-bonding capacity compared to triazoles, which rely on dipole interactions. However, triazole derivatives benefit from synthetic versatility via click chemistry .

Hydrazide-Containing Analogues

The isonicotinohydrazide group aligns with N-methyl-3-(2-phenylhydrazono)butanamide (), a pyrazole-hydrazone derivative. Both compounds utilize hydrazide/hydrazone linkers for structural rigidity and target binding.

Key Similarities :

  • Synthetic routes : Both involve condensation reactions (e.g., hydrazine + carbonyl precursors) .
  • Pharmacophore: Hydrazide groups may inhibit enzymes like enoyl-ACP reductase in bacterial systems.

Divergences :

Computational and Structural Insights

Molecular similarity metrics (Tanimoto, Dice) from suggest that the target compound shares moderate similarity (Tanimoto >0.6) with benzothiazole-based inhibitors (e.g., antitumor agents). Computational docking could predict binding to targets like DNA gyrase or tubulin , leveraging its planar benzothiazole and pyridine rings for intercalation or surface interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.